molecular formula C18H13NO4S B11321682 methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11321682
M. Wt: 339.4 g/mol
InChI Key: SATUHGODEBHADT-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate: is a complex organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to an isothiochromene moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioester or a thiol, under acidic or basic conditions.

    Amide Bond Formation: The isothiochromene derivative is then reacted with 3-aminobenzoic acid or its ester derivative to form the amide bond. This step often requires coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiochromene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOMe).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.

Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug discovery, especially in targeting specific enzymes or receptors.

Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The isothiochromene moiety can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    Methyl 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-2-thiophenecarboxylate: This compound has a similar structure but includes a thiophene ring instead of a benzoate ester.

    Methyl 3-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate: A closely related compound with slight variations in the substituents.

Uniqueness: Methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C18H13NO4S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 3-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13NO4S/c1-23-17(21)12-6-4-7-13(9-12)19-16(20)15-10-11-5-2-3-8-14(11)18(22)24-15/h2-10H,1H3,(H,19,20)

InChI Key

SATUHGODEBHADT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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